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molecular formula C6H15NO2 B3393664 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol CAS No. 39216-89-2

1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol

Cat. No. B3393664
M. Wt: 133.19 g/mol
InChI Key: JBUUOYGLGCTQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05593983

Procedure details

1-Chloro-2-methyl-2-propanol (135 ml) was added dropwise over 10 min to stirred 2-aminoethanol (400 ml) at 10° C. under nitrogen. The cooling bath was then removed and stirring was continued at room temperature for 48 h. A solution of sodium hydroxide (48.8 g) in methanol (440 ml) was added and the resulting white suspension was stirred for 10 min. The mixture was filtered through a pad of kieselguhr and the filtrate was concentrated under reduced pressure. The residual oil was distilled in vacuo to give 1-[(2-hydroxyethyl)amino]-2-methyl-2-propanol (133 g). b.p. 100°-108° C. (1.5 mm Hg).
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:6])([OH:5])[CH3:4].[NH2:7][CH2:8][CH2:9][OH:10]>>[OH:10][CH2:9][CH2:8][NH:7][CH2:2][C:3]([CH3:6])([OH:5])[CH3:4]

Inputs

Step One
Name
Quantity
135 mL
Type
reactant
Smiles
ClCC(C)(O)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
NCCO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
ADDITION
Type
ADDITION
Details
A solution of sodium hydroxide (48.8 g) in methanol (440 ml) was added
STIRRING
Type
STIRRING
Details
the resulting white suspension was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OCCNCC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 133 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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